molecular formula C16H20NO3P B14712984 [2-(Dibenzylamino)ethyl]phosphonic acid CAS No. 18370-77-9

[2-(Dibenzylamino)ethyl]phosphonic acid

Cat. No.: B14712984
CAS No.: 18370-77-9
M. Wt: 305.31 g/mol
InChI Key: DXRPHYXBNFXSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Dibenzylamino)ethyl]phosphonic acid is a chemical compound characterized by the presence of a phosphonic acid group attached to a [2-(dibenzylamino)ethyl] moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Dibenzylamino)ethyl]phosphonic acid typically involves the reaction of dibenzylamine with ethylene oxide to form [2-(dibenzylamino)ethyl] alcohol. This intermediate is then reacted with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine to yield the desired phosphonic acid derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[2-(Dibenzylamino)ethyl]phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine or phosphinite derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with higher oxidation states, while reduction can produce phosphine derivatives. Substitution reactions can result in a variety of functionalized phosphonic acid compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-(Dibenzylamino)ethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its phosphonic acid group can mimic phosphate groups in biological systems, allowing it to act as an inhibitor or modulator of specific enzymes involved in disease pathways.

Industry

In industry, the compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-(Dibenzylamino)ethyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong interactions with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the [2-(dibenzylamino)ethyl] moiety can interact with hydrophobic regions of proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [2-(Dibenzylamino)ethyl]phosphonic acid include:

  • [2-(Dimethylamino)ethyl]phosphonic acid
  • [2-(Diethylamino)ethyl]phosphonic acid
  • [2-(Diphenylamino)ethyl]phosphonic acid

Uniqueness

What sets this compound apart from these similar compounds is the presence of the dibenzylamino group. This group provides unique steric and electronic properties, which can influence the compound’s reactivity and interactions with biological targets. The dibenzylamino group also enhances the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

Properties

CAS No.

18370-77-9

Molecular Formula

C16H20NO3P

Molecular Weight

305.31 g/mol

IUPAC Name

2-(dibenzylamino)ethylphosphonic acid

InChI

InChI=1S/C16H20NO3P/c18-21(19,20)12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,18,19,20)

InChI Key

DXRPHYXBNFXSHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCP(=O)(O)O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.